5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid 5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid Gibberellin A67 is a C19-gibberellin, initially identified in Helianthus annuus. It differs from gibberellin A1 in the absence of an OH group at C-2 and the presence of a beta-OH at C-9 (all gibbane numbering). It has a role as a plant metabolite. It is a C19-gibberellin, a gibberellin monocarboxylic acid and a lactone.
Brand Name: Vulcanchem
CAS No.: 105593-16-6
VCID: VC20741254
InChI: InChI=1S/C19H24O6/c1-9-13(20)18-8-17(9,24)7-4-10(18)19-6-3-5-16(2,15(23)25-19)12(19)11(18)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18-,19-/m1/s1
SMILES: CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol

5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

CAS No.: 105593-16-6

Main Products

VCID: VC20741254

Molecular Formula: C19H24O6

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid - 105593-16-6

Description Gibberellin A67 is a C19-gibberellin, initially identified in Helianthus annuus. It differs from gibberellin A1 in the absence of an OH group at C-2 and the presence of a beta-OH at C-9 (all gibbane numbering). It has a role as a plant metabolite. It is a C19-gibberellin, a gibberellin monocarboxylic acid and a lactone.
CAS No. 105593-16-6
Product Name 5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
IUPAC Name (1R,2R,5S,7S,8R,9S,10R,11R)-5,7-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Standard InChI InChI=1S/C19H24O6/c1-9-13(20)18-8-17(9,24)7-4-10(18)19-6-3-5-16(2,15(23)25-19)12(19)11(18)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18-,19-/m1/s1
Standard InChIKey VSDJZJDZDIIVFU-JDZLQZPASA-N
Isomeric SMILES C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)[C@H]5O)O)C(=O)O)OC2=O
SMILES CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O
Canonical SMILES CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O
Melting Point 135 - 137 °C
Physical Description Solid
PubChem Compound 14160516
Last Modified Jul 17 2023

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